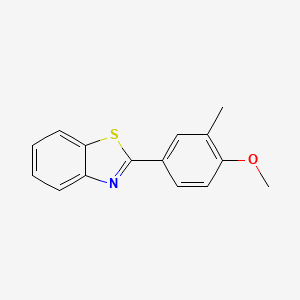
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole, also known as MBT, is a synthetic compound that has gained significant attention in scientific research in recent years. MBT is a benzothiazole derivative that has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities.
Wirkmechanismus
The exact mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole is not fully understood. However, it is believed that 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole exerts its pharmacological effects by modulating various signaling pathways. For example, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has also been found to activate the p53 signaling pathway, which plays a crucial role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. Additionally, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole is also relatively inexpensive, making it a cost-effective compound for research studies. However, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has not been extensively studied for its toxicity profile, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole research. One potential direction is to explore the use of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential use of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole as an anti-cancer agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole and to investigate its safety profile in vivo.
Synthesemethoden
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole can be synthesized by the reaction of 2-aminobenzothiazole and 4-methoxy-3-methylbenzaldehyde in the presence of a catalyst such as sodium hydride. The reaction yields 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole as a white crystalline solid with a melting point of 177-179°C.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole has been found to possess anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-10-9-11(7-8-13(10)17-2)15-16-12-5-3-4-6-14(12)18-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAVKUJXRVWLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-methylphenyl)-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

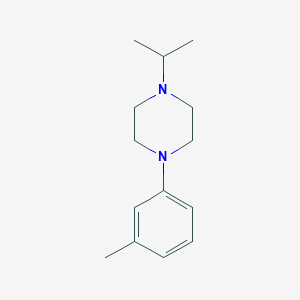
![1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)
![N'-[3-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]propane-1,3-diamine;oxalic acid](/img/structure/B7463617.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-morpholin-4-ylsulfonylphenyl)propanamide](/img/structure/B7463642.png)
![N-[2-methyl-3-(tetrazol-1-yl)phenyl]-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7463647.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
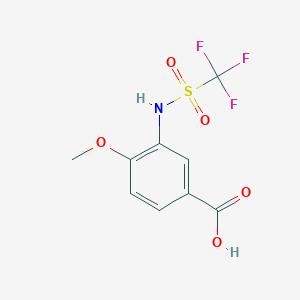
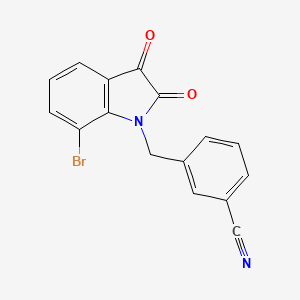
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
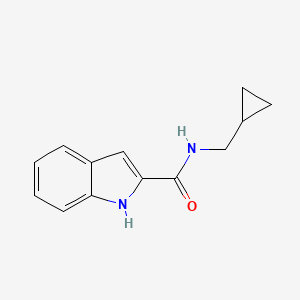
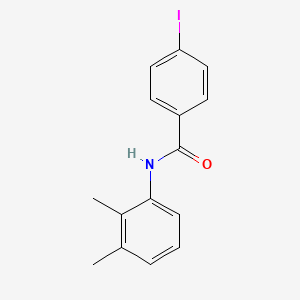
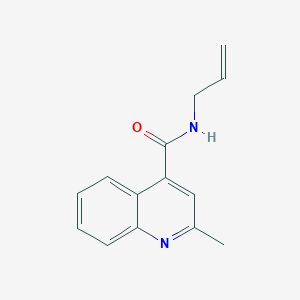
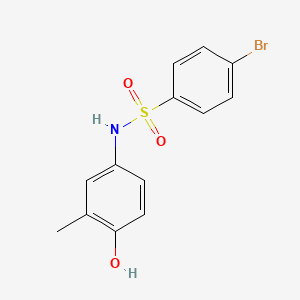
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)